molecular formula C6H10BrClO B8472896 2-Bromo-3,3-dimethylbutanoyl chloride

2-Bromo-3,3-dimethylbutanoyl chloride

Cat. No.: B8472896
M. Wt: 213.50 g/mol
InChI Key: DSJWOLVWBVIHRB-UHFFFAOYSA-N
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Description

Alpha-Bromo-tert-butylacetyl chloride is an organic compound with the molecular formula C6H10BrClO. It is a derivative of acyl halides and is characterized by the presence of both bromine and chlorine atoms attached to a tert-butylacetyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-Bromo-tert-butylacetyl chloride can be synthesized through several methods. One common method involves the bromination of tert-butylacetyl chloride using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction typically occurs under controlled conditions to ensure the selective bromination of the alpha position.

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-3,3-dimethylbutanoyl chloride may involve continuous-flow processes to enhance efficiency and yield. These methods often utilize advanced reactor systems and optimized reaction conditions to achieve high purity and consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Alpha-Bromo-tert-butylacetyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine would yield an amide, while elimination reactions would produce alkenes.

Scientific Research Applications

Alpha-Bromo-tert-butylacetyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3,3-dimethylbutanoyl chloride involves its reactivity as an acyl halide. The compound can react with nucleophiles to form acylated products. The presence of both bromine and chlorine atoms enhances its reactivity and allows for selective transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-Bromo-tert-butylacetyl chloride is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns. The tert-butyl group also adds steric hindrance, influencing the compound’s behavior in various chemical reactions.

Properties

Molecular Formula

C6H10BrClO

Molecular Weight

213.50 g/mol

IUPAC Name

2-bromo-3,3-dimethylbutanoyl chloride

InChI

InChI=1S/C6H10BrClO/c1-6(2,3)4(7)5(8)9/h4H,1-3H3

InChI Key

DSJWOLVWBVIHRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(=O)Cl)Br

Origin of Product

United States

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